- Synthesis and biological activities of 2-pyrimidinone nucleosides. 2. 5-Halo-2-pyrimidinone 2'-deoxyribosides, Journal of Medicinal Chemistry, 1985, 28(7), 904-10
Cas no 4258-01-9 (2-Deoxy-D-ribose 1,3,4-Triacetate)
2-Deoxy-D-ribose 1,3,4-Triacetate is a protected derivative of 2-deoxy-D-ribose, commonly used as an intermediate in organic synthesis and nucleoside chemistry. The triacetate protection enhances stability and solubility, facilitating selective deprotection for further functionalization. This compound is particularly valuable in the synthesis of modified nucleosides, oligonucleotides, and other biologically active molecules. Its high purity and well-defined structure ensure reproducibility in research and industrial applications. The acetyl groups provide a convenient handle for controlled reactions, making it a versatile building block in carbohydrate and medicinal chemistry. Proper storage under anhydrous conditions is recommended to maintain its integrity.
4258-01-9 structure
Product Name:2-Deoxy-D-ribose 1,3,4-Triacetate
CAS No:4258-01-9
MF:C11H16O7
MW:260.240544319153
CID:1061094
PubChem ID:9856496
Update Time:2025-10-19
2-Deoxy-D-ribose 1,3,4-Triacetate Chemical and Physical Properties
Names and Identifiers
-
- 2-Deoxy-D-ribose 1,3,4-Triacetate
- [(2S,4S,5R)-2,5-diacetyloxyoxan-4-yl] acetate
- 2-Deoxy-
- A-D-2-Deoxy-ribopyranose Triacetate
- A-D-erythro-pentopyranose Triacetate
- (2S,4S,5R)-tetrahydro-2H-pyran-2,4,5-triyl triacetate
- tetrahydro-2H-pyran-2,4,5-triyl triacetate
- AKOS032945222
- CS-0180888
- 4258-01-9
- DTXSID80431878
- -D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate
- 2-Deoxy-beta-D-erythro-pentopyranose Triacetate
-
- Inchi: 1S/C11H16O7/c1-6(12)16-9-4-11(18-8(3)14)15-5-10(9)17-7(2)13/h9-11H,4-5H2,1-3H3/t9-,10+,11-/m0/s1
- InChI Key: DJXJTSGHFMVUCG-AXFHLTTASA-N
- SMILES: O1C[C@H]([C@H](C[C@@H]1OC(C)=O)OC(C)=O)OC(C)=O
Computed Properties
- Exact Mass: 260.09000
- Monoisotopic Mass: 260.08960285g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 88.1Ų
Experimental Properties
- PSA: 88.13000
- LogP: 0.15930
2-Deoxy-D-ribose 1,3,4-Triacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D252005-1g |
2-Deoxy-D-ribose 1,3,4-Triacetate |
4258-01-9 | 1g |
$201.00 | 2023-05-18 | ||
| TRC | D252005-10g |
2-Deoxy-D-ribose 1,3,4-Triacetate |
4258-01-9 | 10g |
$1596.00 | 2023-05-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1251558-1g |
Tetrahydro-2H-pyran-2,4,5-triyl triacetate |
4258-01-9 | 98% | 1g |
¥3465 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1251558-10g |
Tetrahydro-2H-pyran-2,4,5-triyl triacetate |
4258-01-9 | 98% | 10g |
¥27720 | 2023-04-14 |
2-Deoxy-D-ribose 1,3,4-Triacetate Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Pyridine
Reference
2-Deoxy-D-ribose 1,3,4-Triacetate Raw materials
2-Deoxy-D-ribose 1,3,4-Triacetate Preparation Products
2-Deoxy-D-ribose 1,3,4-Triacetate Related Literature
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
4258-01-9 (2-Deoxy-D-ribose 1,3,4-Triacetate) Related Products
- 604-68-2([(2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)
- 22352-19-8(Octaacetyl-β-maltose)
- 4163-60-4([(2R,3S,4S,5R,6S)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)
- 5346-90-7(α-D-Cellobiose octaacetate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent